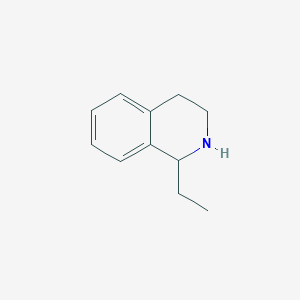

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 25939-81-5

Cat. No.: VC4536148

Molecular Formula: C11H15N

Molecular Weight: 161.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25939-81-5 |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.248 |

| IUPAC Name | 1-ethyl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 |

| Standard InChI Key | UDWVZWUSBKDYPY-UHFFFAOYSA-N |

| SMILES | CCC1C2=CC=CC=C2CCN1 |

Introduction

Structural and Molecular Characteristics

The core structure of 1-ethyl-1,2,3,4-tetrahydroisoquinoline consists of a six-membered aromatic benzene ring fused to a six-membered saturated piperidine ring. The ethyl group at the 1-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural features include:

-

IUPAC Name: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

-

SMILES: CCC1C2=CC=CC=C2CCN1

X-ray crystallography and computational studies confirm a non-planar conformation due to puckering in the piperidine ring, which affects its binding to biological receptors .

Synthesis and Reaction Chemistry

Synthetic Routes

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is synthesized via multiple pathways, with yields and selectivity dependent on reaction conditions:

Table 1: Comparison of Synthetic Methods

Key Routes:

-

Pictet-Spengler Cyclization: N-Sulfonyl-β-phenethylamines react with ethyl methylthioacetate under oxidative conditions, yielding 1-ethyl-THIQ derivatives . This method benefits from mild conditions but requires electron-donating substituents for optimal cyclization .

-

Bischler-Napieralski Reaction: Cyclization of ethyl-substituted β-phenethylamides using PIFA (phenyliodine(III) bis(trifluoroacetate)) achieves moderate yields but faces challenges in regioselectivity .

-

Reductive Amination: Reduction of ketoamides with NaBH₄ followed by acid-catalyzed cyclization offers high yields (85–90%) and scalability .

Physicochemical Properties

Basic Properties

-

Molecular Weight: 161.24 g/mol

-

Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF); limited solubility in water .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.65–3.10 (m, 4H, CH₂N and CH₂CH₃), 6.95–7.20 (m, 4H, aromatic) .

-

IR (KBr): 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (aromatic C=C) .

Biological Activities and Applications

Industrial Applications

-

Catalysis: As a ligand in asymmetric hydrogenation reactions (e.g., Ru-catalyzed ketone reduction) .

-

Materials Science: Component in organic semiconductors due to π-conjugation and electron-donating capacity .

Future Directions

Research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume